molecular formula C14H14O5 B1275702 2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid CAS No. 314742-23-9

2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid

Cat. No.: B1275702
CAS No.: 314742-23-9
M. Wt: 262.26 g/mol
InChI Key: VBUUPJHPJVEUIA-UHFFFAOYSA-N
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Description

2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a chemical compound with the molecular formula C14H14O5 and a molecular weight of 262.26 g/mol . This compound is part of the chromenone family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid typically involves the esterification of 4-ethyl-7-hydroxy-2H-chromen-2-one with 2-bromo-propanoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone . The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid can be compared with other similar compounds such as:

  • 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
  • 2-[(6-Ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
  • 2-[(3,4-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid

These compounds share a similar chromenone core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

2-(4-ethyl-2-oxochromen-7-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-9-6-13(15)19-12-7-10(4-5-11(9)12)18-8(2)14(16)17/h4-8H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUUPJHPJVEUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397360
Record name 2-[(4-Ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314742-23-9
Record name 2-[(4-Ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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